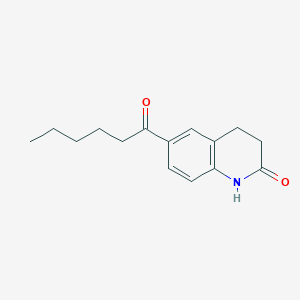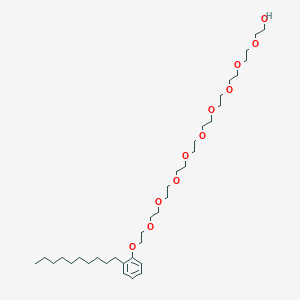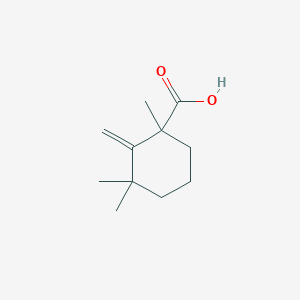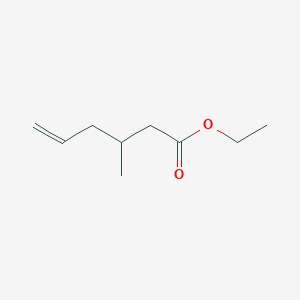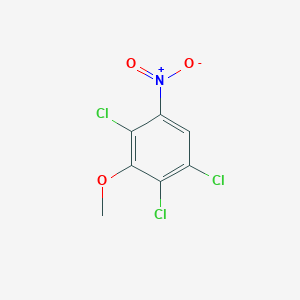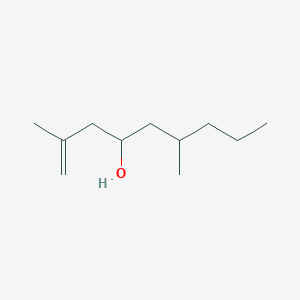
2,6-Dimethylnon-1-EN-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylnon-1-EN-4-OL is an organic compound characterized by the presence of a double bond and a hydroxyl group. This compound is part of the family of alkenes and alcohols, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylnon-1-EN-4-OL can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl or aryl magnesium halide reacts with a carbonyl compound to form the desired alcohol. For instance, reacting 3,5-dimethylhexanal with an isopropyl magnesium halide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of precursors such as 2,5,7-trimethyl-4-octen-3-ol or 6,8-dimethyl-3-nonen-2-ol. Catalysts like Raney nickel or palladium on carbon are typically used in these processes .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylnon-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 2,6-Dimethylnon-1-EN-4-one
Reduction: this compound
Substitution: 2,6-Dimethylnon-1-EN-4-chloride or 2,6-Dimethylnon-1-EN-4-bromide
Aplicaciones Científicas De Investigación
2,6-Dimethylnon-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylnon-1-EN-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond can participate in various chemical reactions, altering the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5,7-Trimethyloctane-3-ol
- 2,4-Dimethylnonane-8-ol
- 6,8-Dimethyl-3-nonen-2-ol
Uniqueness
2,6-Dimethylnon-1-EN-4-OL is unique due to its specific structural features, such as the position of the double bond and the hydroxyl group. These characteristics confer distinct reactivity and properties compared to similar compounds .
Propiedades
Número CAS |
64106-80-5 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
2,6-dimethylnon-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-5-6-10(4)8-11(12)7-9(2)3/h10-12H,2,5-8H2,1,3-4H3 |
Clave InChI |
BMDAFRRPUFIDPB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(CC(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


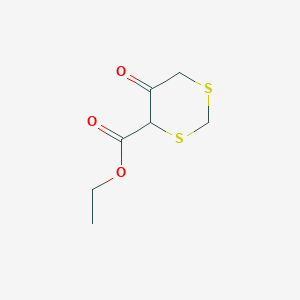
![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
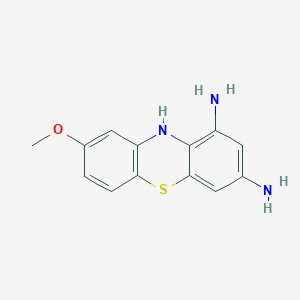

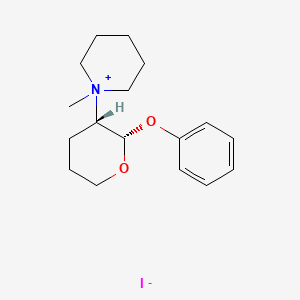
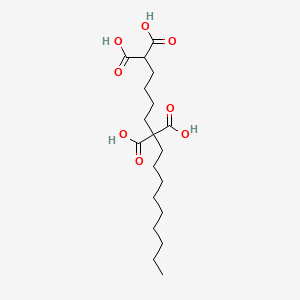
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
